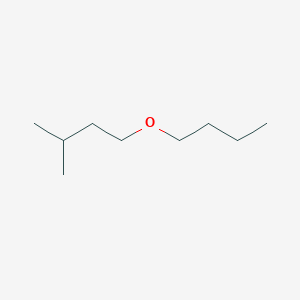

1-Butoxy-3-methylbutane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Butoxy-3-methylbutane, also known as tert-amyl butyl ether (TABE), is a colorless, clear liquid that is commonly used as a solvent in various industrial applications. It is a member of the group of chemicals known as oxygenates, which are used as fuel additives to enhance the performance of gasoline. The chemical formula for TABE is C9H20O, and it has a molecular weight of 144.26 g/mol.

Mechanism of Action

The mechanism of action of TABE is not fully understood, but it is believed to act as a polar aprotic solvent. This means that it can dissolve polar and nonpolar compounds without undergoing any chemical reaction. TABE has a high boiling point and low viscosity, which makes it an ideal solvent for a wide range of applications.

Biochemical and Physiological Effects:

TABE has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes and can cause respiratory irritation if inhaled. It is also toxic if ingested and can cause liver and kidney damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TABE as a solvent in lab experiments is its high boiling point, which allows it to be used at high temperatures without evaporating. It also has a low viscosity, which makes it easy to handle and transfer. However, one of the main limitations is its toxicity, which requires special handling and disposal procedures.

Future Directions

There are several areas of research that could be explored in the future regarding TABE. One area is its use as a solvent in the production of biofuels. TABE has been found to be an effective solvent for the extraction of biofuels from algae and other biomass sources. Another area of research is its use as a solvent in the production of pharmaceuticals. TABE has been found to be an effective solvent for the extraction and purification of certain drugs. Finally, there is potential for the use of TABE as a fuel additive in gasoline. Studies have shown that the addition of TABE to gasoline can improve fuel efficiency and reduce emissions.

Synthesis Methods

TABE can be synthesized through the reaction between 1-Butoxy-3-methylbutane alcohol and butanol in the presence of a catalyst, such as sulfuric acid. This process is known as esterification, and it results in the formation of TABE and water as byproducts. The reaction can be represented by the following equation:

1-Butoxy-3-methylbutane alcohol + butanol ⇌ TABE + water

Scientific Research Applications

TABE has been extensively studied for its potential applications in various fields of science. One of the main areas of research is its use as a solvent in organic chemistry. TABE has been found to be an effective solvent for a wide range of organic compounds, including alcohols, ketones, and esters. It is also used as a solvent in the production of polymers, resins, and coatings.

properties

CAS RN |

17071-52-2 |

|---|---|

Product Name |

1-Butoxy-3-methylbutane |

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

1-butoxy-3-methylbutane |

InChI |

InChI=1S/C9H20O/c1-4-5-7-10-8-6-9(2)3/h9H,4-8H2,1-3H3 |

InChI Key |

NMLLTHLOSVNFMY-UHFFFAOYSA-N |

SMILES |

CCCCOCCC(C)C |

Canonical SMILES |

CCCCOCCC(C)C |

synonyms |

Butylisopentyl ether |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)